N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol

Phenol-formaldehyde resin Co-catalysis Residual monomer reduction

The substance identified by CAS 90367-45-6 is a benzylated, phenol-formaldehyde-diethylenetriamine (DETA) reaction product, formally named Formaldehyde, reaction products with diethylenetriamine and phenol, benzylated. This compound belongs to the class of phenol-formaldehyde-polyamine condensates, which are widely employed as epoxy curing agents, corrosion inhibitors, and resinous intermediates.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
CAS No. 90367-45-6
Cat. No. B12672435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
CAS90367-45-6
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)O.C(CNCCN)N
InChIInChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2
InChIKeyYQYMKPAKHGOCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90367-45-6: Benzylated Phenol-Formaldehyde-Diethylenetriamine Resin — A Procurement Guide for Differentiated Epoxy Curing Agents


The substance identified by CAS 90367-45-6 is a benzylated, phenol-formaldehyde-diethylenetriamine (DETA) reaction product, formally named Formaldehyde, reaction products with diethylenetriamine and phenol, benzylated . This compound belongs to the class of phenol-formaldehyde-polyamine condensates, which are widely employed as epoxy curing agents, corrosion inhibitors, and resinous intermediates. The incorporation of benzyl groups distinguishes it from non-benzylated analogs. This modification is designed to enhance solubility in organic media, reduce volatility and toxicity relative to unmodified DETA, and modulate the curing reactivity and final thermoset properties when used as a hardener for epoxy systems [1].

Why 90367-45-6 Cannot Be Replaced by Generic Phenol-Formaldehyde-Polyamine Resins or Simple DETA


Generic phenol-formaldehyde-polyamine resins produced with ammonia or triethylamine (TEA) catalysis exhibit significantly higher levels of residual free phenol, phenol derivatives, and formaldehyde — impurities that negatively impact product viscosity, toxicity profile, and final thermoset mechanical performance [1]. The specific co-catalytic role of diethylenetriamine (DETA) in the synthesis of this benzylated product leads to a marked reduction in unconverted monomers compared to conventionally catalyzed resins, as demonstrated in head-to-head kinetic studies [1]. Furthermore, benzylation chemically modifies the active amine hydrogens, which directly alters gel time, peak exotherm behavior, and compatibility with liquid epoxy resins relative to non-benzylated or non-phenolic polyamine hardeners; therefore, a more volatile or less compatible analog cannot be simply substituted without compromising processing parameters and cured-state properties [2].

Quantitative Differentiation of 90367-45-6: Head-to-Head Evidence vs. Triethylamine and Ammonia-Catalyzed Analogs


Reduction of Residual Phenol and Formaldehyde Content vs. TEA-Catalyzed Resin

In a direct comparative study employing identical formaldehyde-to-phenol molar ratios and reaction conditions, the addition of diethylenetriamine (DETA) as a co-catalyst resulted in a resin with dramatically lower levels of unconverted phenol and formaldehyde compared to a resin synthesized with triethylamine (TEA) alone [1]. Specifically, the DETA-containing resin exhibited a 52.49% reduction in phenol and its hydroxymethyl derivatives relative to the TEA-catalyzed resin, and a 78.79% reduction in free formaldehyde content [1]. This demonstrates that DETA-based resins like 90367-45-6 deliver significantly lower volatile organic compound (VOC) and impurity profiles than their conventional amine-catalyzed counterparts.

Phenol-formaldehyde resin Co-catalysis Residual monomer reduction

Reduction of Residual Phenol and Formaldehyde Content vs. Ammonia-Catalyzed Resin

When compared to the industry-standard ammonia-catalyzed resol resin, the DETA co-catalyzed resin achieved an even more pronounced reduction in residual contaminants [1]. The content of phenol and its hydroxymethyl derivatives was lowered by 46.19%, while formaldehyde content was reduced by an exceptional 98.64% compared to the ammonia-catalyzed analog [1]. This near-quantitative removal of free formaldehyde is a critical differentiator for applications requiring ultra-low aldehyde emissions.

Phenol-formaldehyde resin Ammonia catalysis Free monomer

Superior Reaction Kinetics: DETA vs. Conventional Catalysts

Beyond impurity profiles, DETA co-catalysis fundamentally alters the reaction kinetics of phenol-formaldehyde condensation [1]. The kinetic model derived from experimental data yielded a rate constant of 0.45 for the DETA-catalyzed system, which is substantially higher than the rate constants typically observed for ammonia or TEA-only systems under identical temperature regimes [1]. A higher rate constant translates to faster molecular weight build-up and shorter batch cycle times in manufacturing.

Reaction kinetics Rate constant Resin synthesis productivity

Lower Volatility and Enhanced Safety vs. Unmodified DETA

Unmodified diethylenetriamine (DETA) is a volatile liquid (vapor pressure ~0.37 mmHg at 20°C) with acute dermal and inhalation toxicity, necessitating rigorous exposure controls during handling [2]. Benzylation, as applied in the synthesis of 90367-45-6, increases molecular weight and reduces the vapor pressure of the resulting polyamine adduct, thereby mitigating inhalation risk [1]. While direct vapor pressure data for 90367-45-6 is not publicly available, analogous benzylated polyamine curing agents exhibit vapor pressures that are orders of magnitude lower than the parent amine [1]. This class-level inference is supported by the general principle that increasing molecular weight and introducing aromatic substituents dramatically decreases volatility.

Amine volatility Toxicity Benzylation effect

Limitation of Differential Evidence and Guidance for Procurement Assessment

The quantitative evidence assembled here is robust for the synthesis chemistry of the resin itself (residual monomer reduction and kinetics), but direct comparative data on cured epoxy properties (e.g., glass transition temperature, tensile strength, lap shear adhesion, chemical resistance) for 90367-45-6 versus other commercially available benzylated or non-benzylated phenol-formaldehyde-polyamine curing agents are not available in the public domain at the time of this analysis. Therefore, the differentiation claims for application performance remain at the class-level inference or supporting evidence level. A definitive procurement decision should be supported by a head-to-head application test under the user's specific formulation and cure schedule.

Evidence gap Epoxy curing performance Cured-state properties

Optimal Procurement Scenarios for 90367-45-6 Based on Quantitatively Backed Differentiation


Low-Formaldehyde Emission Laminates and Coatings

The 98.64% reduction in free formaldehyde content relative to ammonia-catalyzed resin [1] makes 90367-45-6 the preferred precursor for decorative laminates, wood adhesives, and industrial coatings that must comply with ultra-low emission standards. A formulator can specify this resin to achieve E1 or CARB Phase 2 compliance without requiring extensive formaldehyde scavenger additives.

High-Throughput Resin Manufacturing Facilities

The 0.45 rate constant for the DETA-catalyzed system [1] translates to a faster polycondensation reaction, enabling shorter batch cycle times. Procurement for a high-volume resin plant results in increased annual output per reactor and reduced energy costs, providing a direct operational expenditure (OPEX) advantage over facilities running slower, non-polyamine-catalyzed processes.

Occupational Safety-First Epoxy Curing Agent Formulations

Although quantitative vapor pressure data for 90367-45-6 are absent, the benzylated polyamine class exhibits dramatically reduced volatility compared to DETA [2]. In scenarios where worker inhalation exposure must be minimized — such as in confined-space coatings application or manual laminating operations — substituting a benzylated phenol-formaldehyde-polyamine like 90367-45-6 for volatile DETA-based hardeners reduces the inhalation risk profile, which is a strong EHS-driven procurement argument.

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